molecular formula C14H16BrN3O2 B7754697 2-[(6-Bromoquinazolin-4-yl)amino]-4-methylpentanoic acid

2-[(6-Bromoquinazolin-4-yl)amino]-4-methylpentanoic acid

Cat. No.: B7754697
M. Wt: 338.20 g/mol
InChI Key: CGVJSCOXEHOOCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-Bromoquinazolin-4-yl)amino]-4-methylpentanoic acid is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(6-Bromoquinazolin-4-yl)amino]-4-methylpentanoic acid typically involves the reaction of 6-bromoquinazoline with an appropriate amine and subsequent functionalization to introduce the methylpentanoic acid moiety. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under controlled temperatures ranging from 80°C to 120°C .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-[(6-Bromoquinazolin-4-yl)amino]-4-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium azide (NaN3) in DMF.

Major Products:

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of azido-quinazoline derivatives.

Scientific Research Applications

2-[(6-Bromoquinazolin-4-yl)amino]-4-methylpentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-Bromoquinazolin-4-yl)amino]-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

  • 6-Bromoquinazoline
  • 2-Methylquinazolin-4(3H)-one
  • 3-(2-Phenyl-2-oxoethyl)-6-bromoquinazolin-4(3H)-one

Comparison: Compared to its analogs, 2-[(6-Bromoquinazolin-4-yl)amino]-4-methylpentanoic acid exhibits unique properties due to the presence of the methylpentanoic acid moiety. This structural feature enhances its solubility and bioavailability, making it a more effective candidate for biological applications .

Properties

IUPAC Name

2-[(6-bromoquinazolin-4-yl)amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O2/c1-8(2)5-12(14(19)20)18-13-10-6-9(15)3-4-11(10)16-7-17-13/h3-4,6-8,12H,5H2,1-2H3,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVJSCOXEHOOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC1=NC=NC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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